molecular formula C11H14N2O4 B14484092 N-[1-(Hydroxyamino)-1-oxopropan-2-yl]-3-methoxybenzamide CAS No. 65654-23-1

N-[1-(Hydroxyamino)-1-oxopropan-2-yl]-3-methoxybenzamide

Cat. No.: B14484092
CAS No.: 65654-23-1
M. Wt: 238.24 g/mol
InChI Key: IJCWEQHYJQDDRO-UHFFFAOYSA-N
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Description

N-[1-(Hydroxyamino)-1-oxopropan-2-yl]-3-methoxybenzamide is a compound of interest in various scientific fields due to its unique chemical structure and properties. This compound features a hydroxyamino group, an oxopropan-2-yl group, and a methoxybenzamide moiety, making it a versatile molecule for research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-(Hydroxyamino)-1-oxopropan-2-yl]-3-methoxybenzamide can be achieved through several methods. One common approach involves the reaction of 3-methoxybenzoic acid with 2-amino-2-oxopropane-1,3-diol under acidic conditions to form the desired product. The reaction typically requires a catalyst such as sulfuric acid and is conducted at elevated temperatures to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are mixed and heated under controlled conditions. The use of continuous flow reactors can also be employed to enhance efficiency and yield. Purification of the final product is typically achieved through crystallization or chromatography techniques.

Chemical Reactions Analysis

Types of Reactions

N-[1-(Hydroxyamino)-1-oxopropan-2-yl]-3-methoxybenzamide undergoes various chemical reactions, including:

    Oxidation: The hydroxyamino group can be oxidized to form nitroso or nitro derivatives.

    Reduction: The oxo group can be reduced to form hydroxyl derivatives.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution reactions.

Major Products Formed

Scientific Research Applications

N-[1-(Hydroxyamino)-1-oxopropan-2-yl]-3-methoxybenzamide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of N-[1-(Hydroxyamino)-1-oxopropan-2-yl]-3-methoxybenzamide involves its interaction with specific molecular targets and pathways. The hydroxyamino group can form hydrogen bonds with biological molecules, influencing their activity. The compound may also inhibit certain enzymes or receptors, leading to its observed biological effects.

Comparison with Similar Compounds

Similar Compounds

    N-Hydroxyamino acids: These compounds share the hydroxyamino group and exhibit similar reactivity and biological activity.

    Methoxybenzamides: Compounds with the methoxybenzamide moiety have comparable chemical properties and applications.

Uniqueness

N-[1-(Hydroxyamino)-1-oxopropan-2-yl]-3-methoxybenzamide is unique due to the combination of its functional groups, which confer distinct chemical reactivity and potential for diverse applications. Its ability to undergo multiple types of reactions and its potential biological activity make it a valuable compound for research and industrial use.

Properties

CAS No.

65654-23-1

Molecular Formula

C11H14N2O4

Molecular Weight

238.24 g/mol

IUPAC Name

N-[1-(hydroxyamino)-1-oxopropan-2-yl]-3-methoxybenzamide

InChI

InChI=1S/C11H14N2O4/c1-7(10(14)13-16)12-11(15)8-4-3-5-9(6-8)17-2/h3-7,16H,1-2H3,(H,12,15)(H,13,14)

InChI Key

IJCWEQHYJQDDRO-UHFFFAOYSA-N

Canonical SMILES

CC(C(=O)NO)NC(=O)C1=CC(=CC=C1)OC

Origin of Product

United States

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